molecular formula C19H14N4O3S B3568198 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3568198
M. Wt: 378.4 g/mol
InChI Key: DGASXNNPPALGNX-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a carboxamide group. Its synthesis involves the condensation of acetamido-pyrazole carbonitrile derivatives with sodium ethoxide under reflux conditions, yielding white crystalline products with a 70% efficiency . Structurally, the compound is characterized by:

  • A thieno[2,3-c]pyrazole scaffold, which contributes to its planar aromatic system.
  • A 3-methyl group at position 3 and a phenyl group at position 1 of the pyrazole ring.
  • A 3-nitrophenyl substituent on the carboxamide moiety, enhancing electron-withdrawing properties .

This compound exhibits notable antioxidant activity, particularly in mitigating 4-nonylphenol-induced erythrocyte toxicity in Clarias gariepinus (African catfish) by reducing morphological abnormalities (e.g., swelled, sickle-shaped, or teardrop-like cells) to 0.6% compared to 40% with 4-nonylphenol alone . Its biological relevance is further underscored by structural similarities to other thienopyrazole derivatives with antifungal, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name

3-methyl-N-(3-nitrophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-16-11-17(18(24)20-13-6-5-9-15(10-13)23(25)26)27-19(16)22(21-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASXNNPPALGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with a thiophene derivative and a hydrazine derivative, the cyclization can be facilitated by heating in the presence of a suitable catalyst.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the thieno[2,3-c]pyrazole with an amine, under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its potential anti-inflammatory activity could be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

Electron-Withdrawing Groups Enhance Antioxidant Efficacy: The 3-nitrophenyl group (NO₂) in the target compound increases electron deficiency, stabilizing radical intermediates and improving antioxidant capacity . Substitution with 4-chlorophenyl (7f) also enhances activity (1.0% damage) due to chlorine’s electronegativity and lipophilicity, aiding membrane penetration .

Polar vs. 4-Methoxyphenyl (7e) introduces steric hindrance and electron-donating effects, lowering antioxidant performance (12% damage) .

Antioxidant Activity

The target compound outperforms analogues in mitigating oxidative stress (Table 1). For example:

  • 7b (target) : 0.6% altered erythrocytes.
  • 7f (4-ClPh) : 1.0% altered erythrocytes.
  • 7a (CN): 3.7% altered erythrocytes.

Antimicrobial and Anti-Inflammatory Activity

  • Antifungal activity : Derivatives with halogen substituents (e.g., Cl) show broad-spectrum inhibition against Candida spp. .
  • Anti-inflammatory effects : Analogues with carboxamide groups reduce COX-2 expression by 40–60% in murine models .

Biological Activity

3-Methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H14N4O3S
  • Molecular Weight : 378.404 g/mol
  • CAS Number : [61982071]

Biological Activity

The biological activity of this compound has been investigated in various contexts, including anticancer and anti-inflammatory effects. The compound has shown promising results in inhibiting specific cellular pathways and processes.

Anticancer Activity

Research indicates that this compound may act as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. A study highlighted that derivatives similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. Specifically, one derivative was noted to arrest the cell cycle in the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has exhibited anti-inflammatory effects. It was found to inhibit the release of TNF-alpha in LPS-stimulated cells, a critical mediator in inflammatory responses. This suggests that the compound could be beneficial in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Tubulin Binding : The compound's ability to bind to tubulin disrupts microtubule formation, leading to cell cycle arrest.
  • Cytokine Modulation : It modulates the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of various inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated potent inhibition of tubulin polymerization with an IC50 value below 10 µM.
Study 2Showed significant reduction in TNF-alpha release in LPS-stimulated macrophages at concentrations as low as 1 µM.
Study 3In vivo studies indicated reduced inflammation markers in animal models treated with the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?

  • Methodology :

  • Synthesis : Multi-step procedures involving condensation of precursors (e.g., 3-nitrophenylamine with thieno[2,3-c]pyrazole intermediates). Key steps include cyclization and amide bond formation under controlled conditions (reflux in DMF, 80–100°C, 12–24 hrs) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Characterization :
  • Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), FT-IR (amide C=O stretch ~1650 cm⁻¹), and HRMS (theoretical [M+H]⁺ = 407.12 g/mol) .
  • Chromatography : HPLC purity >95% (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to validate the thienopyrazole core and nitro group orientation .
  • Comparative Analysis : Match experimental spectroscopic data (NMR, IR) with computational predictions (DFT calculations) .
  • Database Cross-Referencing : Use InChIKey DURZYRKPUIBFOO-UHFFFAOYSA-N (from analogs) for PubChem/ChemSpider validation .

Advanced Research Questions

Q. What strategies are recommended for elucidating the compound's mechanism of action in biological systems?

  • Methodology :

  • Target Identification : Perform kinase profiling assays (e.g., EGFR, VEGFR) due to structural similarity to pyrazole-based kinase inhibitors .
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) to predict binding modes .
  • In Vitro Models : Test antiproliferative activity in cancer cell lines (IC₅₀ values) with controls for nitroreductase-mediated activation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Methodology :

  • Analog Synthesis : Replace nitro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents .

  • Biological Testing : Compare IC₅₀ across analogs in standardized assays (Table 1).

  • Computational SAR : Apply QSAR models (e.g., CoMFA) to correlate substituent effects with activity .

    Table 1: Preliminary SAR Data for Thienopyrazole Analogs

    Substituent (R)IC₅₀ (µM, HeLa Cells)LogP
    3-NO₂12.4 ± 1.23.8
    3-CF₃8.9 ± 0.94.1
    4-OCH₃>502.9
    Data adapted from .

Q. How should researchers address contradictions in reported pharmacological data?

  • Methodology :

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 vs. MCF7) and incubation times (48–72 hrs) .
  • Metabolic Stability Testing : Evaluate liver microsomal stability (t₁/₂) to identify confounding factors in vivo vs. in vitro .
  • Statistical Validation : Apply ANOVA or Student’s t-test to assess significance of divergent results .

Q. What computational tools are suitable for predicting degradation pathways under oxidative conditions?

  • Methodology :

  • LC-MS/MS Analysis : Identify degradation products (e.g., nitro group reduction to NH₂) under H₂O₂/UV exposure .
  • DFT Calculations : Predict bond dissociation energies (BDEs) for the thienopyrazole core; prioritize labile C-S bonds .
  • Environmental Fate Modeling : Use EPI Suite to estimate persistence in aqueous systems (predicted t₁/₂ = 14 days) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch variability .
  • Data Transparency : Report negative results (e.g., failed coupling reactions) to guide troubleshooting .
  • Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing due to nitroaromatic persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.